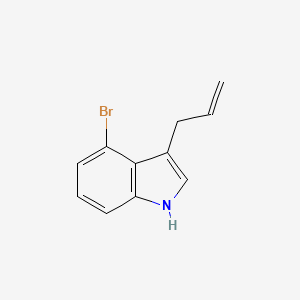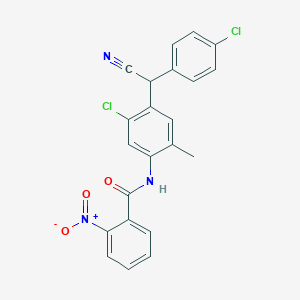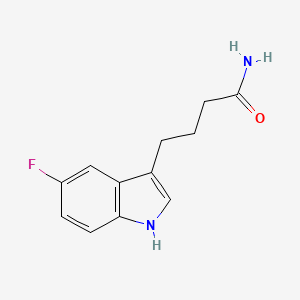
4-(5-fluoro-1H-indol-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Fluoro-1H-indol-3-yl)butanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is recognized for its role as a myeloperoxidase inhibitor, which makes it significant in various biochemical and pharmacological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor. The butanamide group is then attached through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include the same fundamental steps as the laboratory synthesis but optimized for scalability and efficiency. Catalysts and automated systems are often employed to enhance reaction rates and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-fluoro-1H-indol-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Electrophilic reagents like bromine (Br2) in acetic acid.
Major Products
Oxidation: Formation of indole N-oxide derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Aplicaciones Científicas De Investigación
4-(5-fluoro-1H-indol-3-yl)butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Potential therapeutic applications in treating diseases involving oxidative stress and inflammation.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting the enzyme myeloperoxidase. Myeloperoxidase is involved in the production of reactive oxygen species (ROS) during the immune response. 4-(5-fluoro-1H-indol-3-yl)butanamide binds to the active site of myeloperoxidase, preventing the enzyme from catalyzing the formation of hypochlorous acid from hydrogen peroxide and chloride ions . This inhibition reduces oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
4-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Known for its antiviral activity.
N-hydroxy-4-(1H-indol-3-yl)butanamide: Exhibits potent histone deacetylase inhibitory activities.
Uniqueness
4-(5-fluoro-1H-indol-3-yl)butanamide is unique due to its specific inhibition of myeloperoxidase, which is not commonly observed in other indole derivatives. This specificity makes it a valuable tool in studying oxidative stress and inflammatory pathways.
Propiedades
Fórmula molecular |
C12H13FN2O |
|---|---|
Peso molecular |
220.24 g/mol |
Nombre IUPAC |
4-(5-fluoro-1H-indol-3-yl)butanamide |
InChI |
InChI=1S/C12H13FN2O/c13-9-4-5-11-10(6-9)8(7-15-11)2-1-3-12(14)16/h4-7,15H,1-3H2,(H2,14,16) |
Clave InChI |
JJHSQHURQRBAQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)C(=CN2)CCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


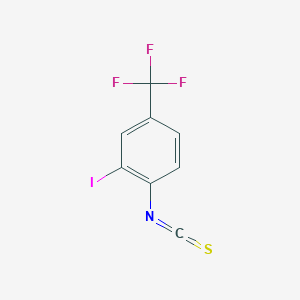
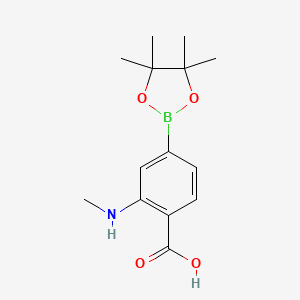
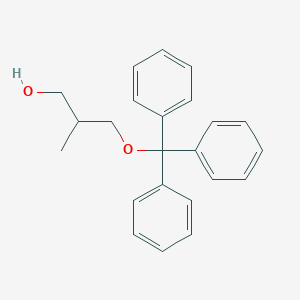
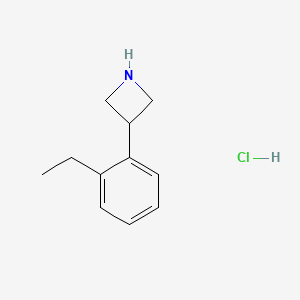
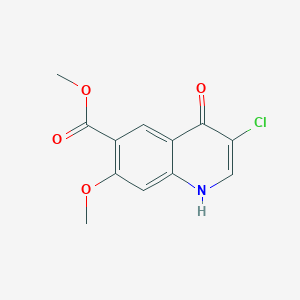
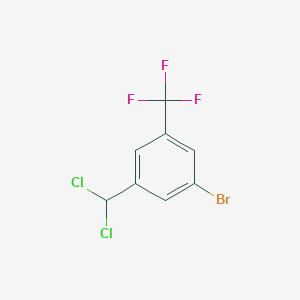
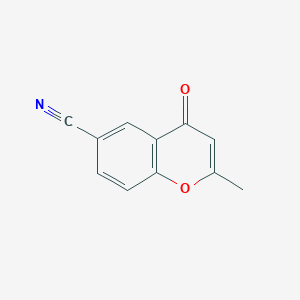
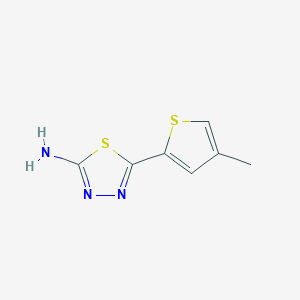
![4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid](/img/structure/B13695872.png)
![4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid](/img/structure/B13695875.png)
